molecular formula C13H11ClN2O2 B14380297 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one CAS No. 88283-36-7

1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one

Cat. No.: B14380297
CAS No.: 88283-36-7
M. Wt: 262.69 g/mol
InChI Key: MHRMWJSGRQBQPM-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro-substituted methoxyphenyl group and a pyrazinyl group connected via an ethanone linker. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and pyrazine.

    Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with pyrazine in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

    Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups can influence its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the methoxy group.

    1-(4-Methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the chloro group.

    1-(4-Chloro-2-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is unique due to the combination of chloro and methoxy substituents on the phenyl ring and the presence of a pyrazinyl group. This unique structure can impart specific electronic and steric properties, making it valuable for various applications.

Properties

CAS No.

88283-36-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)-2-pyrazin-2-ylethanone

InChI

InChI=1S/C13H11ClN2O2/c1-18-13-6-9(14)2-3-11(13)12(17)7-10-8-15-4-5-16-10/h2-6,8H,7H2,1H3

InChI Key

MHRMWJSGRQBQPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CC2=NC=CN=C2

Origin of Product

United States

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